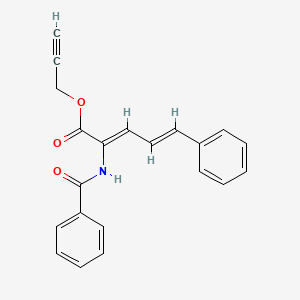methanone](/img/structure/B4986807.png)
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone, also known as BPFM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPFM belongs to the class of piperazine derivatives and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions. [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been found to have potential applications in the treatment of drug addiction, as it can effectively block the rewarding effects of drugs of abuse.
Wirkmechanismus
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of D3 receptors in the brain. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway in the brain. By blocking the rewarding effects of drugs of abuse, [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to be effective in reducing drug-seeking behavior in animal models.
Biochemical and Physiological Effects:
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a reduction in drug-seeking behavior. [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone has also been found to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in lab experiments is its selectivity for dopamine D3 receptors. This makes it a valuable tool for studying the role of D3 receptors in various physiological and pathological conditions. However, one limitation of using [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. One area of interest is the development of more potent analogs of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone in the treatment of drug addiction and other psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanism of action of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone can be synthesized using a multistep process that involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield the final product, [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone. The synthesis method has been optimized to achieve high yields and purity of [4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl](3-bromo-4-methoxyphenyl)methanone.
Eigenschaften
IUPAC Name |
[4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrFN2O3/c1-32-23-10-8-18(15-20(23)26)24(30)19-7-9-22(21(27)16-19)28-11-13-29(14-12-28)25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROJOZHBOPDFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxyphenyl){3-fluoro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4986727.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)

![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-phenylbutanamide](/img/structure/B4986827.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)